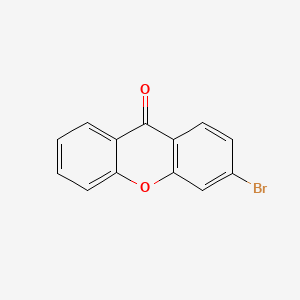

3-Bromo-9H-xanthen-9-one

概要

説明

3-Bromo-9H-xanthen-9-one is a brominated derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens

作用機序

Target of Action

Xanthones, the class of compounds to which 3-bromo-9h-xanthen-9-one belongs, are known to interact with a variety of biological targets, modulating several biological responses .

Mode of Action

Xanthones are known to exhibit a wide range of bioactivities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities . The presence of different substituents at different positions on the xanthone structure can lead to a variety of pharmacological activities .

Biochemical Pathways

The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . These pathways lead to the formation of an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone

Pharmacokinetics

The compound’s molecular weight is 27510 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Xanthones, in general, have been found to exhibit a multitude of biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is light-sensitive , which suggests that exposure to light could affect its stability and efficacy.

生化学分析

Biochemical Properties

It is known that xanthones, the family to which 3-Bromo-9H-xanthen-9-one belongs, interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the xanthone molecule .

Cellular Effects

Many xanthone structures show promising biological activities, including anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . These effects are likely due to the interaction of the xanthone molecule with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that xanthones exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9H-xanthen-9-one typically involves the bromination of xanthone. One common method is the electrophilic aromatic substitution reaction, where xanthone is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a suitable solvent like acetic acid at elevated temperatures to facilitate the substitution of the hydrogen atom at the third position with a bromine atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The brominated xanthone is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 3-Bromo-9H-xanthen-9-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The xanthone core can be oxidized to form quinones or other oxygenated derivatives.

Reduction Reactions: The carbonyl group in the xanthone core can be reduced to form alcohols or ethers.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide or ethanol.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed:

Substitution Reactions: Formation of substituted xanthones with various functional groups.

Oxidation Reactions: Formation of xanthone quinones or other oxidized derivatives.

Reduction Reactions: Formation of xanthone alcohols or ethers.

科学的研究の応用

Chemistry

-

Building Block in Organic Synthesis : 3-Bromo-9H-xanthen-9-one serves as a versatile building block for synthesizing more complex organic molecules. Its unique properties allow it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : It can be oxidized to form quinones or reduced to yield alcohols.

- Fluorescent Dyes : Due to its fluorescent properties, this compound is utilized in the development of dyes and pigments for various applications, including bioimaging and staining techniques.

Biology

-

Biological Activity : Research indicates that this compound exhibits several promising biological activities:

- Anti-cancer Properties : Studies have shown that it can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity : The compound has been investigated for its ability to combat various pathogens.

- Mechanism of Action : The biological effects are attributed to its interaction with multiple cellular targets, including enzymes involved in metabolic pathways and signaling cascades.

Medicine

- Drug Development : Given its diverse biological activities, this compound is being explored for potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for treatments against cancer and other diseases.

- Diagnostic Applications : The compound's fluorescent properties facilitate its use in diagnostic imaging techniques, enhancing the visualization of biological processes.

Industrial Applications

- Production of Dyes and Pigments : In addition to its use in research, this compound is employed in manufacturing dyes and pigments due to its vibrant color and stability.

- Chemical Intermediates : It serves as an intermediate in the synthesis of various industrial chemicals, contributing to the production processes across different sectors.

類似化合物との比較

Xanthone: The parent compound without the bromine atom.

7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Another brominated xanthone derivative with different substitution patterns.

Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring.

Uniqueness: 3-Bromo-9H-xanthen-9-one is unique due to the presence of the bromine atom at the third position, which significantly alters its chemical reactivity and biological activity compared to other xanthone derivatives. This makes it a valuable compound for various applications in research and industry.

生物活性

3-Bromo-9H-xanthen-9-one is a brominated derivative of xanthone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of Xanthones

Xanthones are oxygen-containing heterocyclic compounds that exhibit a wide range of biological activities. They are found in various natural sources such as plants, fungi, and lichens. The structural diversity of xanthones allows them to interact with multiple biological targets, leading to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Target Interaction

This compound interacts with several biological targets, modulating various biological responses. The compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which is significant in the management of diabetes.

Molecular Mechanisms

The biological effects of xanthones like this compound occur through several molecular mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes that play roles in inflammation and cancer progression.

- Gene Expression Modulation : Xanthones can influence the expression of genes related to cell proliferation and apoptosis.

- Oxidative Stress Reduction : They exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

Anti-Cancer Activity

Research indicates that this compound possesses anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

Anti-Inflammatory Effects

The compound also exhibits significant anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. It has been tested against both gram-positive and gram-negative bacteria, showing effectiveness in inhibiting bacterial growth .

Research Findings

Case Studies

- Inhibition of Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 25 µg/mL.

- Anti-inflammatory Mechanism : Another study investigated the compound's effect on inflammatory markers in vitro. The results showed that treatment with this compound significantly decreased levels of IL-6 and IL-8 in human epithelial cells exposed to inflammatory stimuli.

特性

IUPAC Name |

3-bromoxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKROUJUENOVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。